(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate
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Overview
Description
(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is a chemical compound with the molecular formula C14H20O10 It is a derivative of glucose, specifically a tetraacetylated form of a glucose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate typically involves the acetylation of glucose derivatives. One common method is the acetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired tetraacetylated product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of efficient catalysts and solvents that can be easily recycled also contributes to the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed:
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Produces carbonyl compounds.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its acetyl groups provide protection for the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule .
Biology and Medicine: This compound is studied for its potential use in drug delivery systems. The acetyl groups can be hydrolyzed in vivo to release the active drug molecule. Additionally, it is used in the synthesis of glycosylated compounds, which are important in various biological processes .
Industry: In the materials science field, this compound is used in the production of biodegradable polymers. These polymers have applications in packaging, agriculture, and medical devices .
Mechanism of Action
The mechanism of action of (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate involves the hydrolysis of its acetyl groups to release the active hydroxyl groups. These hydroxyl groups can then participate in various biochemical reactions, such as glycosylation, which is crucial for cell signaling and metabolism .
Molecular Targets and Pathways: The compound targets enzymes involved in glycosylation pathways. By modifying the structure of glycosylated molecules, it can influence various cellular processes, including cell-cell communication and immune response .
Comparison with Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-glucose: Another tetraacetylated glucose derivative with similar protective acetyl groups.
(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate: A similar compound with a different substitution pattern on the glucose ring.
Uniqueness: (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is unique due to its specific acetylation pattern, which provides distinct reactivity and stability compared to other acetylated glucose derivatives. This makes it particularly useful in selective organic synthesis and targeted drug delivery applications.
Properties
IUPAC Name |
(4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCFXXCSGBEENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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